molecular formula C10H6ClN3O3 B2714667 6-(2-chloro-5-nitrophenyl)-2,3-dihydropyridazin-3-one CAS No. 2380041-35-8

6-(2-chloro-5-nitrophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2714667
CAS No.: 2380041-35-8
M. Wt: 251.63
InChI Key: XMFJHMJJMYUMCH-UHFFFAOYSA-N
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Description

6-(2-chloro-5-nitrophenyl)-2,3-dihydropyridazin-3-one is a chemical compound that belongs to the class of pyridazinones This compound is characterized by the presence of a pyridazinone ring substituted with a 2-chloro-5-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chloro-5-nitrophenyl)-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, solvent-free conditions, and microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(2-chloro-5-nitrophenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-chloro-5-nitrophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s nitro and chloro groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-chloro-5-nitrophenyl)-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern and the presence of both nitro and chloro groups on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

3-(2-chloro-5-nitrophenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3/c11-8-2-1-6(14(16)17)5-7(8)9-3-4-10(15)13-12-9/h1-5H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFJHMJJMYUMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=NNC(=O)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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